REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.Cl.N([O-])=O.[Na+].[CH3:17][C:18]([C:20]1[O:21][CH:22]=[CH:23][CH:24]=1)=[O:19]>O.C(#N)C>[CH3:17][C:18]([C:20]1[O:21][C:22]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=2)=[CH:23][CH:24]=1)=[O:19] |f:2.3|
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Name
|
|
Quantity
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322 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
690 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
260 mL
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Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
138 g
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Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
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CC(=O)C=1OC=CC1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
CuCl2
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Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
in stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated with steam for 20 minutes at 80°
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Duration
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20 min
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Type
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TEMPERATURE
|
Details
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cooled to 0°
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between 0°-5° by means of an ice bath
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Type
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STIRRING
|
Details
|
The reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of solid which
|
Type
|
ADDITION
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Details
|
by the addition of 900 ml of saturated sodium acetate solution
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Type
|
STIRRING
|
Details
|
The reaction was stirred at 5°-15° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was controlled below 33° by means of an ice bath
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Type
|
CUSTOM
|
Details
|
4 hour
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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EXTRACTION
|
Details
|
The oil mixture was extracted with 2 × 750 ml and 1 × 500 ml portions of ether
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Type
|
WASH
|
Details
|
washed with 2000 ml of 5% sodium carbonate solution, with 1500 ml of water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The ether was removed on the calab evaporator
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Type
|
CUSTOM
|
Details
|
The solid which was formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with pet ether
|
Type
|
CUSTOM
|
Details
|
air-dried
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Type
|
CUSTOM
|
Details
|
to yield 174 g
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 2500 ml of hexane/charcoal
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C=1OC(=CC1)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 112 g | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |